molecular formula C9H18N2O B14450039 1,3-Diethyl-1,3-diazepan-2-one CAS No. 78382-95-3

1,3-Diethyl-1,3-diazepan-2-one

Cat. No.: B14450039
CAS No.: 78382-95-3
M. Wt: 170.25 g/mol
InChI Key: KDNKVGOBPIWZSY-UHFFFAOYSA-N
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Description

1,3-Diethyl-1,3-diazepan-2-one is an organic compound with the molecular formula C9H18N2O It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethyl-1,3-diazepan-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of diethylamine with a suitable diketone can lead to the formation of the diazepane ring. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-1,3-diazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The nitrogen atoms in the diazepane ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1,3-Diethyl-1,3-diazepan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-diethyl-1,3-diazepan-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diazepan-2-one: A similar compound with a different substitution pattern.

    1,3-Dimethyl-1,3-diazepan-2-one: Another diazepane derivative with methyl groups instead of ethyl groups.

Uniqueness

1,3-Diethyl-1,3-diazepan-2-one is unique due to its specific ethyl substitutions, which can influence its chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other diazepane derivatives may not be suitable.

Properties

CAS No.

78382-95-3

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1,3-diethyl-1,3-diazepan-2-one

InChI

InChI=1S/C9H18N2O/c1-3-10-7-5-6-8-11(4-2)9(10)12/h3-8H2,1-2H3

InChI Key

KDNKVGOBPIWZSY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCN(C1=O)CC

Origin of Product

United States

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